Cas no 93413-08-2 (Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-)

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- structure
93413-08-2 structure
Productnaam:Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-
CAS-nummer:93413-08-2
MF:C31H29N5O5
MW:551.592467069626
CID:809132
PubChem ID:196309

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- Chemische en fysische eigenschappen

Naam en identificatie

    • Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-
    • (7S)-7-[[(2S,3aR,4S)-3,4-dihydroxy-2-(2-methylpropyl)-1-oxo-2,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
    • asperlicin B
    • Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpro
    • QUINAZOLINO(3,2-A)(1,4)BENZODIAZEPINE-5,13-DIONE, 6,7-DIHYDRO-7-(((2S,9S,9AR)-2,3,9,9A-TETRAHYDRO-1,9-DIHYDROXY-2-(2-METHYLPROPYL)-3-OXO-1H-IMIDAZO(1,2-A)INDOL-9-YL)METHYL)-, (7S)-
    • DTXSID80918452
    • 7-{[1,9-Dihydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}-5-hydroxyquinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one
    • Q27290516
    • ASPERLICIN B [MI]
    • CHEBI:222069
    • U09MKY29YG
    • 93413-08-2
    • Quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione, 6,7-dihydro-7-((2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)-, (2S-(2alpha,9beta,9(R*),9abeta))-
    • UNII-U09MKY29YG
    • Inchi: InChI=1S/C31H29N5O5/c1-17(2)15-25-29(39)35-24-14-8-5-11-20(24)31(40,30(35)36(25)41)16-22-26-32-21-12-6-3-9-18(21)28(38)34(26)23-13-7-4-10-19(23)27(37)33-22/h3-14,17,22,25,30,40-41H,15-16H2,1-2H3,(H,33,37)/t22-,25-,30+,31-/m0/s1
    • InChI-sleutel: SVMKNJGSJSFLSU-IWENFQHWSA-N
    • LACHT: CC(C)CC1C(=O)N2C(N1O)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Berekende eigenschappen

  • Exacte massa: 551.21686904g/mol
  • Monoisotopische massa: 551.21686904g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1130
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 126Ų

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- Gerelateerde literatuur

Aanbevolen leveranciers
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.